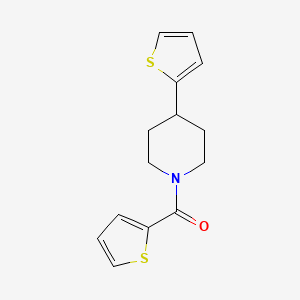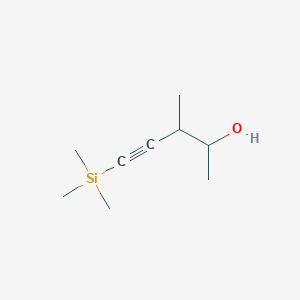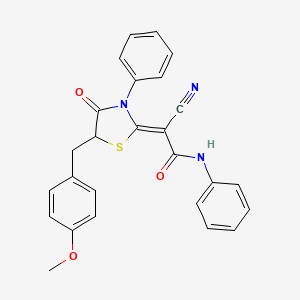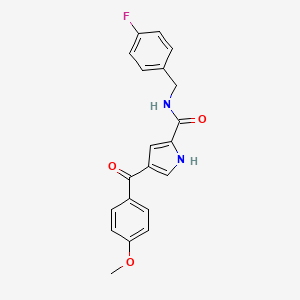
Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains two thiophene rings, which are five-membered rings with four carbon atoms and one sulfur atom . The compound also includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple rings. The compound contains two thiophene rings and one piperidine ring . The exact structure would require more specific information or computational chemistry analysis.Applications De Recherche Scientifique
Heterocyclic Compounds in Material Science and Pharmaceuticals
Thiophene derivatives, including Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone, are integral to the chemical world of heterocyclic compounds due to their extensive applications across material science and pharmaceuticals. They exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, antiprotozoal, and antiproliferative properties. Moreover, their significance extends into the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells, underlining their versatility and critical role in advancing both scientific research and practical applications (Nagaraju et al., 2018).
Structural and Theoretical Studies
Theoretical studies on Thiophen-2-yl derivatives, including density functional theory (DFT) calculations, have provided insights into their equilibrium geometry, bonding features, and harmonic vibrational wave numbers. These studies contribute to our understanding of structural changes in the molecules due to electron-withdrawing group substitution, as well as their thermodynamic stability and reactivity. Such analyses are pivotal for exploring their potential applications in various fields, including their antibacterial activity, as demonstrated through molecular docking studies (Shahana & Yardily, 2020).
Enzyme Inhibitory Activity and Molecular Docking
Research has also delved into Thiophen-2-yl derivatives for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds exhibit significant inhibitory actions, with specific derivatives showing promising results in molecular docking studies that highlight their potential for further pharmaceutical development. The synthesis and characterization of these compounds underscore their potential as enzyme inhibitors, opening avenues for therapeutic applications (Cetin et al., 2021).
Anticancer Activity
The anticancer activity of Thiophen-2-yl derivatives has been a subject of interest, with specific compounds demonstrating growth inhibitory effects on various cancer cell lines. This research illustrates the potential of these derivatives in the development of new anticancer agents, providing a foundation for further study and potential therapeutic applications (Inceler et al., 2013).
Orientations Futures
The future directions for research on “Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities of similar compounds , it could be interesting to explore its potential uses in medicinal chemistry.
Propriétés
IUPAC Name |
thiophen-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(13-4-2-10-18-13)15-7-5-11(6-8-15)12-3-1-9-17-12/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIBUKKLRRDDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2927390.png)
![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)


![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2927398.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927399.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide](/img/structure/B2927400.png)
![2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2927401.png)

![3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride](/img/structure/B2927404.png)


